molecular formula C16H14O4 B13147433 Methyl 3-(benzyloxy)-4-formylbenzoate

Methyl 3-(benzyloxy)-4-formylbenzoate

Cat. No.: B13147433
M. Wt: 270.28 g/mol
InChI Key: HGZZYRKDSMPGPO-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)-4-formylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(benzyloxy)-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Another synthetic route involves the formylation of methyl 3-(benzyloxy)benzoate using a formylating agent such as N-formylpiperidine in the presence of a base like n-butyllithium. This method provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Benzyloxy)-4-carboxybenzoic acid.

    Reduction: Methyl 3-(benzyloxy)-4-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-formylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-4-formylbenzoate depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The benzyloxy group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 4-formylbenzoate: Lacks the benzyloxy group, affecting its overall reactivity and applications.

    3-(Benzyloxy)-4-formylbenzoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.

Uniqueness

Methyl 3-(benzyloxy)-4-formylbenzoate is unique due to the presence of both the benzyloxy and formyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-formyl-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-16(18)13-7-8-14(10-17)15(9-13)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

HGZZYRKDSMPGPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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